molecular formula C11H14O4 B3047835 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid CAS No. 14563-39-4

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid

Cat. No.: B3047835
CAS No.: 14563-39-4
M. Wt: 210.23 g/mol
InChI Key: ADGDNKUBVIXMIX-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O4. It is known for its unique structure, which includes a hydroxy group and a methoxy group attached to a phenyl ring, connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of 4-hydroxy-3-methoxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O4C_{11}H_{14}O_4 . It has a molecular weight of 210.23 g/mol . Synonyms for this compound include this compound, 14563-39-4, and DTXSID10600257 .

Here's a summary of its applications based on the search results:

Scientific Research Applications

  • Metabolic disorder research 4-Hydroxy-3-methoxycinnamic acid (HMCA) is found in many fruits and vegetables, and studies have shown it can improve metabolic abnormalities. HMCA's beneficial effects on obesity and insulin sensitivity are linked to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is produced by gut microbiota . HMPA can modulate gut microbes and affect hepatic lipid metabolism, suggesting potential uses in functional foods and preventive medicines for metabolic disorders .
  • Synthesis of chemical compounds: 3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can be created by using a hybrid of eugenol and a chalcone via cross olefin metathesis .
  • GABA uptake inhibitors: Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have been synthesized as GABA uptake inhibitors .
  • Animal nutrition: DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) is a source of dietary methionine used in poultry nutrition . Studies also investigate the effects of 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi) supplementation on amino acid metabolism in dairy cows and the effects of DL-methionine (DL-Met) or HMBi on the ruminal degradability of grain and forage diets in ewes .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with receptors, or influencing gene expression. The hydroxy and methoxy groups play a crucial role in its biological activity, contributing to its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties.

Biological Activity

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid, also known as 4-hydroxy-3-methoxyphenylbutyric acid , is a phenolic compound derived from the metabolism of certain dietary polyphenols. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • CAS Number : 14563-39-4
  • Structure : The compound features a butanoic acid chain attached to a 4-hydroxy-3-methoxyphenyl group, which contributes to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell models. For instance, a study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular systems exposed to oxidative stress .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In an animal model of gamma-radiation-induced nephrotoxicity, treatment with this compound significantly reduced markers of inflammation and renal injury. The study reported a decrease in pro-inflammatory cytokines and an improvement in renal function parameters .

3. Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of this compound have demonstrated activity against breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityMethodologyKey Findings
AntioxidantIn vitroReduced oxidative stress markers in cells exposed to radiation.
Anti-inflammatoryAnimal modelDecreased pro-inflammatory cytokines in nephrotoxicity model.
AnticancerCell cultureInhibited proliferation of breast cancer cells; induced apoptosis.

Case Studies

  • Nephroprotective Effects :
    In a study involving gamma-irradiated rats, administration of this compound resulted in significant protection against renal damage. The treated group showed lower levels of creatinine and urea compared to controls, indicating improved renal function .
  • Cancer Cell Line Studies :
    Various cancer cell lines have been treated with this compound, revealing its capacity to induce apoptosis and inhibit cell growth. Notably, studies on MCF-7 (breast cancer) cells showed that treatment with this compound led to increased levels of apoptotic markers and decreased cell viability .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDNKUBVIXMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600257
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14563-39-4
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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